molecular formula C14H11NS B14364977 2-(Phenylsulfanylmethyl)benzonitrile

2-(Phenylsulfanylmethyl)benzonitrile

Cat. No.: B14364977
M. Wt: 225.31 g/mol
InChI Key: HLOJTAJPPSGWKZ-UHFFFAOYSA-N
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Description

2-(Phenylsulfanylmethyl)benzonitrile is a benzonitrile derivative featuring a phenylthio methyl (-SCH₂C₆H₅) substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₁₁NS, with a molar mass of 225.31 g/mol. The sulfide (-S-) group confers nucleophilic reactivity, distinguishing it from oxidized analogs like sulfones (-SO₂-) or sulfonamides. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its reactive sulfide group enables further functionalization .

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C14H11NS/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2

InChI Key

HLOJTAJPPSGWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanylmethyl)benzonitrile typically involves the reaction of benzyl chloride with thiophenol in the presence of a base to form benzyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with cyanide ion to yield the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of 2-(Phenylsulfanylmethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfanylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfide can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as halides or amines; reactions often require polar aprotic solvents and elevated temperatures.

Major Products:

Scientific Research Applications

2-(Phenylsulfanylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The phenylsulfanylmethyl group can undergo oxidation or substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Features of 2-(Phenylsulfanylmethyl)benzonitrile and Analogs

Compound Name & Structure Substituents/Modifications Key Properties/Activities Applications/Research Findings References
2-(Phenylsulfanylmethyl)benzonitrile Phenylthio methyl (-SCH₂C₆H₅) at 2-position Reactive sulfide; nucleophilic Organic synthesis intermediate
2-(Benzenesulfonylmethyl)benzonitrile Phenylsulfonyl methyl (-SO₂CH₂C₆H₅) at 2-position Oxidized sulfone; stable, polar Material science; agrochemical intermediates
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) Chlorophenyl-triazole ethenyl at 4-position Cytotoxic (IC₅₀: 27.1 µg/mL vs. MCF-7 cells) Anticancer agents
2-(4-(4-Cyanostyryl)styryl)benzonitrile Styryl groups at 2- and 4-positions Fluorescent (λₑₘ: ~450 nm) Textile brighteners; OLED materials
4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (ND-14) Trifluoromethyl; thioxo-imidazolidin ring Therapeutic (anticancer, enzyme inhibition) Pharmaceuticals

Key Observations

Sulfide vs. Sulfone Reactivity :

  • The sulfide group in 2-(Phenylsulfanylmethyl)benzonitrile is prone to oxidation, enabling conversion to sulfone derivatives (e.g., 2-(Benzenesulfonylmethyl)benzonitrile) . Sulfones exhibit enhanced oxidative stability, making them preferable in agrochemical formulations .

Substituent Position and Bioactivity :

  • Cytotoxic benzonitriles (e.g., compound 1c ) demonstrate that 4-position substitution with electron-withdrawing groups (e.g., Cl) and heterocycles (e.g., triazole) enhances anticancer activity . In contrast, 2-substituted analogs like the target compound may lack direct bioactivity but serve as precursors.

Extended Conjugation for Optical Applications: Styryl-substituted benzonitriles (e.g., 2-(4-(4-Cyanostyryl)styryl)benzonitrile) exhibit fluorescence due to π-conjugation, highlighting the role of structural rigidity in optical materials .

Fluorinated Derivatives in Agrochemicals :

  • Fluorinated benzonitriles (e.g., compound II.13.m ) show potent herbicidal and fungicidal activities, attributed to the electron-withdrawing effects of fluorine and trifluoromethyl groups .

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